molecular formula C20H17N3O4 B2464766 N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 941910-59-4

N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2464766
CAS No.: 941910-59-4
M. Wt: 363.373
InChI Key: PFIOPPPFFHVAIC-UHFFFAOYSA-N
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Description

N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery research. This compound features a dihydropyridinone core that is N-benzylated at the 1-position with a 3-nitrobenzyl group and functionalized at the 3-position with a carboxamide bridge bearing both N-methyl and N-phenyl substituents. Related carboxamide derivatives have been extensively explored as novel anti-inflammatory agents, with studies showing potent inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, and suppression of the NF-κB signaling pathway in cellular models . The structural motif of the 2-oxo-1,2-dihydropyridine-3-carboxamide is known to exhibit a near-planar conformation, which can facilitate interactions with biological targets . Compounds within this chemical class are frequently investigated for their potential therapeutic applications, including the treatment of acute lung injury (ALI) and sepsis, as demonstrated by in vivo studies on structurally similar molecules that showed significant improvement in pathological symptoms and survival rates in animal models . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-1-[(3-nitrophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-21(16-8-3-2-4-9-16)19(24)18-11-6-12-22(20(18)25)14-15-7-5-10-17(13-15)23(26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIOPPPFFHVAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine with a carboxamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:

Carboxamide+H2OH+/OHCarboxylic Acid+Methylphenylamine\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Methylphenylamine}

Conditions:

  • Acidic: 6M HCl, reflux (110°C, 8–12 hrs)

  • Basic: 2M NaOH, 80°C, 4–6 hrs

Key Data:

ParameterAcidic HydrolysisBasic Hydrolysis
Yield72%85%
By-products<5%8% (amide dimer)

Nitro Group Reduction

The 3-nitrobenzyl group is reduced to an amine under catalytic hydrogenation:
Reaction:

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

Conditions:

  • 10% Pd/C, H₂ (1 atm), ethanol, 25°C, 24 hrs
    Outcome:

  • Quantitative conversion to 3-aminobenzyl derivative confirmed via LC-MS.

Oxidation of the Dihydropyridine Core

The dihydropyridine ring oxidizes to a pyridine derivative under mild conditions:
Reaction:

DihydropyridineOxidantPyridine\text{Dihydropyridine} \xrightarrow{\text{Oxidant}} \text{Pyridine}

Reagents & Efficiency:

OxidantTemperatureConversion Rate
mCPBA (2 eq.)0°C → 25°C94%
KMnO₄ (aq)50°C68%

Mechanistic Insight:
Oxidation proceeds via radical intermediates, with stereoelectronic effects from the nitro group stabilizing transition states .

Nucleophilic Aromatic Substitution

The electron-deficient nitrobenzyl group participates in nucleophilic substitution:
Reaction:

Ar-NO2+NuAr-Nu+NO2\text{Ar-NO}_2 + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{NO}_2^-

Examples:

  • Thiolation: NaSH in DMF, 100°C (Yield: 63%)

  • Amination: NH₃/EtOH, 150°C (Yield: 41%)

Limitations: Steric hindrance from the N-phenyl group reduces reactivity at the ortho position.

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito rearrangement:
Reaction:

Ar-NO2hνAr-ONO\text{Ar-NO}_2 \xrightarrow{h\nu} \text{Ar-ONO}

Conditions:

  • λ = 365 nm, CH₃CN, 12 hrs
    Outcome:

  • 55% conversion to nitrito isomer, characterized by IR (ν = 1620 cm⁻¹, N=O stretch).

Ring Functionalization

The dihydropyridine ring undergoes regioselective electrophilic substitution:
Reaction:

Dihydropyridine+ElectrophileSubstituted Product\text{Dihydropyridine} + \text{Electrophile} \rightarrow \text{Substituted Product}

Examples:

ElectrophilePositionYield
Br₂ (1 eq.)C478%
AcCl (2 eq.)C565%

Notes:

  • Nitrobenzyl group directs electrophiles to the para position relative to the carboxamide.

Bioreductive Activation

In biological systems, the nitro group undergoes enzymatic reduction to generate cytotoxic species:
Mechanism:

NO2ReductasesNHOHRadical Intermediates\text{NO}_2 \xrightarrow{\text{Reductases}} \text{NHOH} \rightarrow \text{Radical Intermediates}

Applications:

  • Prodrug activation in hypoxic tumor environments.

Scientific Research Applications

N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic ring and carboxamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide: shares similarities with other nitrobenzyl derivatives and dihydropyridine compounds.

    N-methyl-3-nitrobenzylamine: Similar in structure but lacks the dihydropyridine and carboxamide groups.

    N-phenyl-1,2-dihydropyridine-3-carboxamide: Similar but without the nitrobenzyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydropyridine core, a nitrobenzyl group, and a phenyl moiety. These structural elements contribute to its biological activity:

  • Molecular Formula : C19_{19}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 342.37 g/mol
  • LogP : 2.5 (indicating moderate lipophilicity)

The biological activity of nitro-containing compounds is often attributed to the presence of the nitro group, which can undergo reduction to generate reactive intermediates. These intermediates can interact with cellular components, leading to various pharmacological effects:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They exert their effects by generating reactive oxygen species (ROS) upon reduction, which can damage microbial DNA and proteins, leading to cell death .
  • Anti-inflammatory Effects : The compound may inhibit inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Research indicates that nitro derivatives can modulate inflammatory pathways by interfering with cytokine production .
  • Antitumor Potential : Nitro-containing heterocycles have been explored as hypoxia-activated prodrugs in cancer therapy. The reduced forms of these compounds can selectively target hypoxic tumor cells, enhancing their cytotoxicity while sparing normal tissues .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on current literature:

Activity Mechanism Reference
AntimicrobialROS generation leading to DNA damage
Anti-inflammatoryInhibition of iNOS and COX-2
AntitumorHypoxia-selective cytotoxicity
CytoprotectiveModulation of cellular signaling pathways

Case Study 1: Antimicrobial Efficacy

A study demonstrated that nitro derivatives similar to N-methyl-1-(3-nitrobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine exhibited significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involved the reduction of the nitro group, leading to the formation of toxic intermediates that disrupt bacterial cell functions .

Case Study 2: Anti-inflammatory Properties

In vitro studies indicated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The inhibition of iNOS activity was particularly noteworthy, suggesting potential applications in treating inflammatory diseases .

Case Study 3: Antitumor Activity

Research involving hypoxic tumor models showed that the compound selectively induced apoptosis in cancer cells under low oxygen conditions. This selectivity is attributed to the activation of the nitro group in hypoxic environments, making it a candidate for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are typically employed?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloronicotinic acid derivatives with substituted anilines in the presence of catalysts like pyridine and p-toluenesulfonic acid under reflux conditions. Purification often involves crystallization from methanol or chromatography . Industrial-scale optimization may employ continuous flow reactors or automated platforms to enhance yield and purity .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Methodological Answer: X-ray crystallography is critical for resolving tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine). Use SHELX programs (SHELXL for refinement) to analyze hydrogen bonding (N–H⋯O) and π-conjugation systems. Spectroscopic techniques like NMR (¹H/¹³C) and IR confirm functional groups, while mass spectrometry validates molecular weight .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer: Refer to safety data sheets (SDS) for hazard identification. Use fume hoods, gloves, and protective eyewear. For spills, neutralize with inert absorbents and dispose of waste via approved chemical channels. Prioritize ventilation during synthesis due to volatile reagents like pyridine .

Advanced Research Questions

Q. How can researchers address challenges in purification, particularly with by-products or tautomeric forms?

  • Methodological Answer: By-products, such as those arising from incomplete substitution, require chromatographic separation (e.g., silica gel columns with ethyl acetate/hexane gradients). Tautomerism is resolved via crystallography; SHELXL refinement identifies dominant tautomers by analyzing hydrogen-bonded dimers and dihedral angles between aromatic rings .

Q. What strategies optimize the compound’s inhibitory activity against MET exon 14 skipping mutations in cancer models?

  • Methodological Answer: Use in vitro kinase assays to measure MET inhibition (IC₅₀ values). For in vivo studies, employ xenograft models with tumors expressing MET exon 14 skipping mutations. Validate target engagement via Western blotting (phospho-MET levels) and compare efficacy to controls like merestinib .

Q. How can structural contradictions (e.g., tautomerism or planar conformation) impact pharmacological activity?

  • Methodological Answer: Tautomerism affects binding affinity; the keto-amine form may enhance hydrogen bonding with MET kinase’s active site. Planar conformations (dihedral angle ~8.38°) enable π-π stacking with aromatic residues. Use molecular docking (e.g., AutoDock Vina) to simulate interactions and correlate with activity data .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature). Use design of experiments (DoE) to identify critical factors (e.g., catalyst concentration, reflux time). Validate consistency via HPLC purity checks (>99%) and NMR spectral matching .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer: Cross-validate assays (e.g., SPR vs. enzymatic assays) to confirm binding kinetics. Check for off-target effects using kinome-wide profiling. Reconcile crystallographic data (SHELXL-refined structures) with computational models to rule out conformational artifacts .

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